molecular formula C6H12ClNO2 B1601962 (R)-Piperidine-2-carboxylic acid hydrochloride CAS No. 38470-14-3

(R)-Piperidine-2-carboxylic acid hydrochloride

Cat. No. B1601962
CAS RN: 38470-14-3
M. Wt: 165.62 g/mol
InChI Key: AUGDEGXARBUSFU-NUBCRITNSA-N
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Description

Piperidine is a heterocyclic compound . It consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) . It’s a key structural element in many chemical compounds, including pharmaceuticals .


Synthesis Analysis

Chiral piperidines, which include “®-Piperidine-2-carboxylic acid hydrochloride”, can be synthesized from simple starting materials . A method involving rhodium-catalysed reductive transamination reaction has been reported . This method allows for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .


Molecular Structure Analysis

The molecular structure of piperidine compounds can be analyzed using various methods such as Density Functional Theory . This method helps in revealing the various electro physical and chemical properties of the compound .


Chemical Reactions Analysis

Amines and carboxylic acids, which are components of “®-Piperidine-2-carboxylic acid hydrochloride”, can react in various ways . The most common reaction is the formation of amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods . These include potentiometry, spectrophotometry, solubility, NMR, liquid chromatography, electrophoresis, and calorimetry .

Scientific Research Applications

Crystallography and Molecular Structure

A study by Szafran, Komasa, and Bartoszak-Adamska (2007) explored the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound related to (R)-Piperidine-2-carboxylic acid hydrochloride. Using single-crystal X-ray diffraction and other techniques, the researchers detailed the orthorhombic crystals and the chair conformation of the piperidine ring, highlighting the compound's intricate hydrogen bonding and electrostatic interactions. This research contributes to a deeper understanding of the structural properties of piperidine derivatives, which can be instrumental in designing new molecules with desired chemical and physical characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Organic Synthesis and Catalysis

In the realm of organic synthesis, (R)-Piperidine-2-carboxylic acid hydrochloride and its derivatives have shown utility as catalysts. For instance, Wang et al. (2006) developed l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The research highlighted the critical role of the arene sulfonyl group for achieving high enantioselectivity and showcased the broad substrate profile of the catalysts, including aromatic and aliphatic ketimines. Such findings demonstrate the potential of (R)-Piperidine-2-carboxylic acid hydrochloride derivatives in facilitating asymmetric synthesis and advancing the field of organic catalysis (Wang et al., 2006).

Mechanism of Action

The mechanism of action of piperidine-based compounds can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, hydrochloric acid, which is part of “®-Piperidine-2-carboxylic acid hydrochloride”, is considered hazardous . It’s corrosive to metals, can cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of piperidine-based compounds are vast. They have potential applications in various fields, including the development of new antibiotics and the treatment of various types of cancers .

properties

IUPAC Name

(2R)-piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGDEGXARBUSFU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Piperidine-2-carboxylic acid hydrochloride

CAS RN

38470-14-3
Record name Pipecolic acid hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038470143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPECOLIC ACID HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15W1B1WIPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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